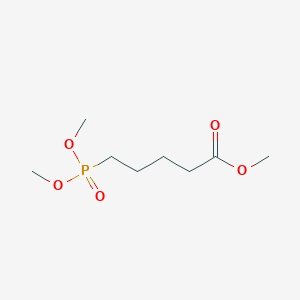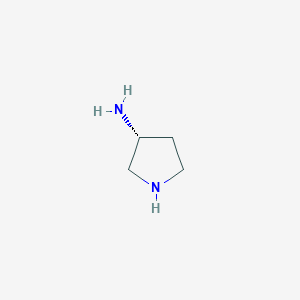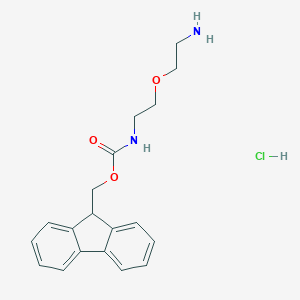
(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorenylmethyl carbamates involves efficient methodologies employing isocyanates derived from Fmoc-amino acids, resulting in the formation of carbamates as crystalline solids. These compounds are characterized by techniques such as IR, NMR, and mass spectrometry and are used as building blocks for further chemical synthesis, including the synthesis of dipeptidyl urea esters (V. V. Babu & K. Kantharaju, 2005).
Molecular Structure Analysis
The molecular structure of related compounds showcases slight pyramidalization at the O=C—NH—Cα unit, with notable deviations and torsion angles providing insights into the stereochemistry and electronic structure of these molecules. The crystal structures reveal intermolecular hydrogen bonding, highlighting the compounds' potential for further chemical interactions (Kazuhiko Yamada et al., 2008).
Chemical Reactions and Properties
Fluorenylmethyl carbamates participate in a variety of chemical reactions, including the formation of dipeptidyl ureas and esters, demonstrating their versatility as reagents. These reactions are facilitated by the unique chemical properties of the fluorenylmethyl group, such as its ability to act as a protecting group for amino acids in peptide synthesis (Basanagoud S. Patil et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Fluoren-9-ylmethyl Carbamates as Building Blocks : Compounds such as fluoren-9-ylmethyl carbamates are synthesized and characterized, serving as crucial intermediates for further chemical synthesis. For example, they are used in the preparation of dipeptidyl urea esters, showcasing their utility in peptide chemistry and drug development (Babu & Kantharaju, 2005).
- Crystal Structure Insights : The crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine reveals specific torsion angles and intermolecular hydrogen bonds, providing insights into the spatial arrangement and potential reactivity of fluorenylmethyl-protected amino acids (Yamada, Hashizume, & Shimizu, 2008).
Analytical Applications
- Amino Acid Determination : Fluorenylmethyl chloroformate derivatives are employed in the automated high-performance liquid chromatography (HPLC) determination of amino acids, demonstrating the role of fluoren-9-yl derivatives in enhancing analytical methodologies (Björklund et al., 1998).
Materials Science
- Fluorescence Properties : Fluoren-9-yl derivatives have been explored for their UV properties, indicating potential applications in materials science, especially in the development of fluorescent materials and sensors (Wen-zhong, 2011).
Chemical Reactions and Mechanisms
- Reactivity and Mechanisms : Research into the chemical reactivity of fluoren-9-yl derivatives, including their reactions with various reagents, provides fundamental knowledge that supports synthetic chemistry and the development of new chemical reactions (Neish, 2010).
Safety And Hazards
The compound should be stored in an inert atmosphere at 2-8°C . It has a GHS07 safety classification, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18H,9-13,20H2,(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXOWZYREIYUHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373305 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [2-(2-aminoethoxy)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride | |
CAS RN |
221352-88-1 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [2-(2-aminoethoxy)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

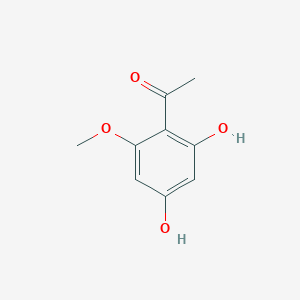
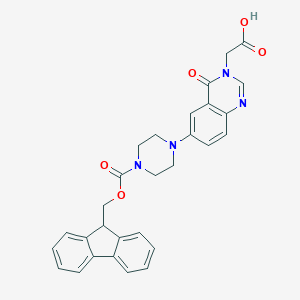
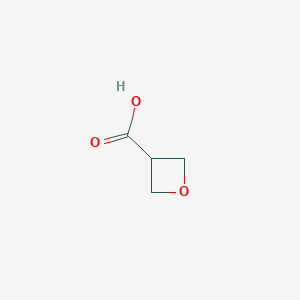
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)
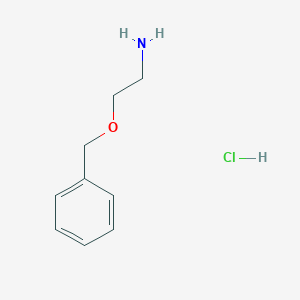
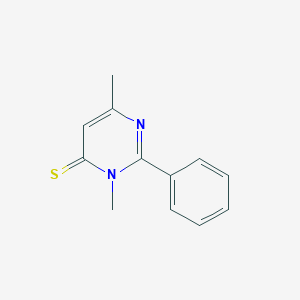
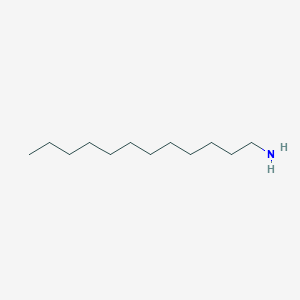
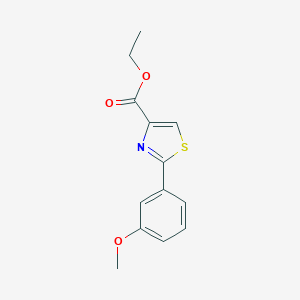
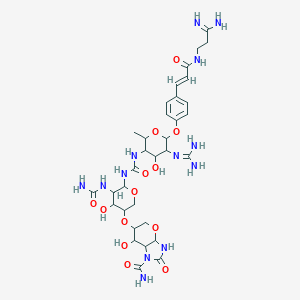
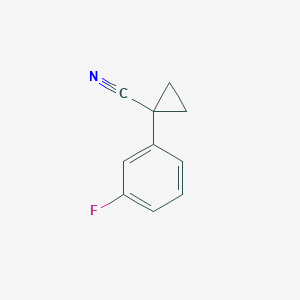
![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
